molecular formula C15H8ClN3OS2 B2959975 5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 476208-97-6

5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2959975
CAS No.: 476208-97-6
M. Wt: 345.82
InChI Key: YOWSEONEISQFDR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and IR . For example, the 1H NMR (DMSO-d6, 500 MHz) of a similar compound showed various peaks indicating the presence of different types of hydrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as 1H NMR, 13C NMR, and IR . For example, the 1H NMR (DMSO-d6, 500 MHz) of a similar compound showed various peaks indicating the presence of different types of hydrogen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

The research into compounds similar to 5-chloro-N-(4-(4-cyanophenyl)thiazol-2-yl)thiophene-2-carboxamide mainly focuses on their synthesis and potential applications in various fields, including pharmaceuticals and materials science. For instance, the synthesis of related thiophene-2-carboxamide derivatives involves complex chemical reactions aiming to explore their biological activities or material properties. These compounds are synthesized through various methods, including the reaction of thioamides with chloroacetamide reagents, leading to thiophene-based compounds with potential anticancer activity (A. Atta & E. Abdel‐Latif, 2021). Another approach involves the base-induced transformation of thiadiazole derivatives in the presence of secondary amines, which results in the synthesis of indolium-2-thiolates, highlighting the chemical versatility of related compounds (D. A. Androsov, 2008).

Biological Activities

Significant efforts have been devoted to exploring the biological activities of thiophene-2-carboxamide derivatives, particularly their antimicrobial and anticancer potentials. Research has demonstrated that certain thiophene-based compounds exhibit good inhibitory activity against various cancer cell lines, suggesting their potential as anticancer agents. The structure-activity relationship (SAR) studies aim to optimize their efficacy and selectivity towards different cancer targets (Sandeep Kumar Marvadi et al., 2020). Furthermore, derivatives of thiophene-2-carboxamide have been investigated for their antimicrobial properties, including activity against Gram-positive and Gram-negative bacteria, indicating their utility in developing new antibiotics or antibacterial agents (G. Ahmed, 2007).

Material Science Applications

In addition to biological activities, thiophene-2-carboxamide derivatives have been investigated for their applications in material science, such as in the development of polymer solar cells. These compounds can be used as building blocks for conjugated polymers, which are key components in organic electronic devices. Their structural properties can significantly influence the photophysical characteristics of the resulting polymers, potentially leading to improved efficiency in solar energy conversion (Ruiping Qin et al., 2009).

Properties

IUPAC Name

5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3OS2/c16-13-6-5-12(22-13)14(20)19-15-18-11(8-21-15)10-3-1-9(7-17)2-4-10/h1-6,8H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWSEONEISQFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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